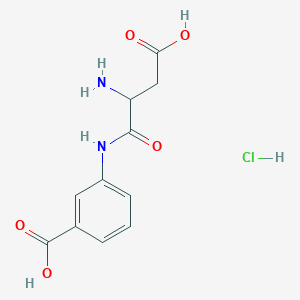![molecular formula C28H19BF4N2 B2613345 10,12-Diphenyl-benzo[c]pyrido[1,2-a][1,8]naphthyridin-13-ium tetrafluoroborate CAS No. 89419-68-1](/img/structure/B2613345.png)
10,12-Diphenyl-benzo[c]pyrido[1,2-a][1,8]naphthyridin-13-ium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,12-Diphenyl-benzo[c]pyrido[1,2-a][1,8]naphthyridin-13-ium tetrafluoroborate is a complex organic compound with a unique structure that combines multiple aromatic rings and a pyrido[1,2-a][1,8]naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,12-Diphenyl-benzo[c]pyrido[1,2-a][1,8]naphthyridin-13-ium tetrafluoroborate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
10,12-Diphenyl-benzo[c]pyrido[1,2-a][1,8]naphthyridin-13-ium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
10,12-Diphenyl-benzo[c]pyrido[1,2-a][1,8]naphthyridin-13-ium tetrafluoroborate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 10,12-Diphenyl-benzo[c]pyrido[1,2-a][1,8]naphthyridin-13-ium tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine derivatives: These compounds share a similar core structure and exhibit comparable chemical and biological properties.
Phenanthridine derivatives: These compounds also contain fused aromatic rings and are used in similar applications, such as DNA intercalation and enzyme inhibition.
Uniqueness
10,12-Diphenyl-benzo[c]pyrido[1,2-a][1,8]naphthyridin-13-ium tetrafluoroborate is unique due to its specific combination of aromatic rings and the presence of the tetrafluoroborate anion. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
16,18-diphenyl-3-aza-1-azoniatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),3,5,8,10,12,15,17-nonaene;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19N2.BF4/c1-3-10-20(11-4-1)22-18-26(21-12-5-2-6-13-21)30-27(19-22)24-15-8-7-14-23(24)25-16-9-17-29-28(25)30;2-1(3,4)5/h1-19H;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTAPKFJTLKFJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC3=[N+](C(=C2)C4=CC=CC=C4)C5=C(C=CC=N5)C6=CC=CC=C63 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19BF4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-benzoyl-4-methylphenyl)-2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]benzamide](/img/structure/B2613266.png)
![2-(3-methylphenoxy)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one](/img/structure/B2613267.png)
![9-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2613268.png)




![(E)-N-[1-(1,3-benzothiazol-2-yl)ethyl]-N-methyl-2-phenylethenesulfonamide](/img/structure/B2613276.png)
![1-[3-(2-Methoxyphenyl)propanoyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2613277.png)
![N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-4-nitrobenzamide](/img/structure/B2613278.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzenesulfonamide](/img/structure/B2613280.png)
![3-[(5-Amino-6-methoxypyridin-2-yl)amino]propanamide](/img/structure/B2613281.png)
![1-(furan-2-ylmethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2613284.png)

